(E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one
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Overview
Description
(E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a fluorine-substituted aniline group and a methoxy-substituted phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between 4-methoxybenzaldehyde and a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Amination: The resulting enone is then subjected to an amination reaction with 4-fluoro-3-methylaniline under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, forming saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted aniline group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated analogs
Substitution: Various substituted aniline derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorine and methoxy substituents can influence its binding affinity and specificity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chloro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one
- (E)-3-(4-fluoro-3-methylanilino)-1-(4-hydroxyphenyl)but-2-en-1-one
- (E)-3-(4-fluoro-3-methylanilino)-1-(4-methylphenyl)but-2-en-1-one
Uniqueness
(E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one is unique due to the specific combination of fluorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-12-10-15(6-9-17(12)19)20-13(2)11-18(21)14-4-7-16(22-3)8-5-14/h4-11,20H,1-3H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEKKSSCROEKBK-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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